tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate
Description
tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, an ethylenediamine linker, and a 3-nitrophenyl substituent. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step organic syntheses . The 3-nitro group on the phenyl ring imparts strong electron-withdrawing effects, influencing the compound’s reactivity and solubility. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocycles and amine-containing bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[2-(3-nitroanilino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBKTRXFDXOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of a substituted amine with an N-tert-butoxycarbonyl (Boc) activating agent to form an imine intermediate. This intermediate is then reacted with 3-nitrophenylboronic acid ester to produce the target compound .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of di-tert-butyl dicarbonate or chloroformate and sodium azide with an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
- Antitumor Activity : Studies indicate that compounds similar to tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate can inhibit tumor cell proliferation. The nitrophenyl group may play a role in modulating signaling pathways associated with cancer cell growth.
- Neuroprotective Effects : Research has shown that related compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of carbamate derivatives, indicating their potential use in treating bacterial infections.
Case Study 1: Antitumor Activity
A series of experiments evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotective Mechanisms
In vitro studies conducted on neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and increased cell viability. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.
Case Study 3: Antimicrobial Activity
A study focused on evaluating the antimicrobial effects of various carbamate derivatives, including this compound. The compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing the active amine derivative upon metabolic activation. This active form can then interact with various biological pathways, exerting its effects .
Comparison with Similar Compounds
Structural Analog Table
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound reduces electron density on the phenyl ring, making it less nucleophilic but more resistant to oxidation compared to amino-substituted analogs . Trifluoromethyl (CF₃) in ’s compound enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in drug design .
- Electron-Donating Groups (EDGs): Methoxy groups () increase solubility in polar solvents and improve binding to electron-deficient targets (e.g., enzyme active sites) . Amino groups () enable further functionalization via acylation or alkylation .
Biological Activity
tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate is an organic compound classified as a carbamate derivative. Its molecular formula is C13H19N3O4, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure
The compound contains a tert-butyl group, a nitrophenyl moiety, and an aminoethyl chain, which contributes to its unique properties. The presence of the nitro group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis typically involves multiple steps:
- Formation of Imine Intermediate : A substituted amine reacts with an N-tert-butoxycarbonyl (Boc) activating agent.
- Reaction with 3-Nitrophenylboronic Acid Ester : This step produces the target compound through a coupling reaction.
Reaction Pathways
The compound can undergo several chemical reactions:
- Oxidation : The nitro group can be reduced to an amine.
- Reduction : It can be reduced to form different derivatives.
- Substitution Reactions : Participates in nucleophilic substitutions under basic conditions.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Upon metabolic activation, it releases an active amine derivative that interacts with various biological pathways, potentially influencing cellular functions.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : Research has shown that related carbamate derivatives exhibit significant antibacterial properties against strains like E. coli and Bacillus cereus. For instance, a study evaluated the antibacterial activity using microdilution broth susceptibility assays, highlighting that certain derivatives displayed high activity against these pathogens while maintaining low toxicity levels .
- Potential Therapeutic Applications : The compound has been studied for its potential role in treating conditions related to orexin deficiency. Dual orexin receptor agonists have been explored as therapeutic agents, suggesting that compounds like this compound may contribute to this field .
- Chemical Transformations : The versatility of the nitro group in this compound allows it to participate in various chemical transformations, potentially leading to novel derivatives with enhanced biological activities.
Table 1: Biological Activity Summary
Q & A
Q. Q1: What is the standard synthetic route for tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate?
Methodological Answer : The compound is synthesized via a condensation reaction between tert-butyl 2-aminoethylcarbamate and 3-nitroaniline derivatives. A typical protocol involves:
Activating the carboxylic acid (if applicable) with coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate.
Reacting the intermediate with the amine group of 3-nitroaniline under inert conditions (e.g., nitrogen atmosphere).
Purifying the product using column chromatography or recrystallization .
Q. Key Parameters :
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
- Reaction Time: 12–24 hours at room temperature.
- Yield: Typically 60–75% after purification.
Structural Characterization
Q. Q2: Which analytical techniques are used to confirm the molecular structure of this compound?
Methodological Answer :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and carbamate NH (δ ~5–6 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
Mass Spectrometry (LCMS) :
- Observe the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₁₄H₂₀N₃O₄⁺: calculated ~294.14).
- Example: LCMS retention time ≈1.01 minutes under SQD-FA05 conditions .
X-ray Crystallography :
- For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water).
- Refine using SHELXL (e.g., space group P2₁/c, Z = 4) .
Advanced Crystallographic Analysis
Q. Q3: How can conflicting crystallographic data be resolved when refining the structure of this carbamate?
Methodological Answer :
Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
Refinement in SHELXL :
- Apply restraints for flexible groups (e.g., tert-butyl rotation).
- Address twinning or disorder using the TWIN/BASF commands.
- Validate with R-factor convergence (<5% discrepancy).
Cross-Validation : Compare with DFT-optimized geometries (software: Gaussian, ORCA) to verify bond lengths/angles .
Example : A 2024 study resolved disorder in the ethylamino chain by partitioning the molecule into rigid fragments during refinement .
Stability and Reactivity
Q. Q4: How does the tert-butyl carbamate group influence the compound’s stability under acidic conditions?
Methodological Answer :
Acidic Hydrolysis :
- The tert-butyloxycarbonyl (Boc) group is cleaved under strong acids (e.g., HCl/dioxane, TFA/DCM).
- Monitor via TLC: Loss of Boc (Rf ~0.7 in ethyl acetate/hexane) and formation of free amine (Rf ~0.2).
Kinetic Studies :
- Conduct pH-dependent degradation experiments (pH 1–3, 37°C).
- Half-life at pH 2: ~2 hours (HPLC monitoring at 254 nm) .
Mechanistic Studies
Q. Q5: What side reactions occur during EDCI-mediated coupling, and how are they mitigated?
Methodological Answer :
Common Side Reactions :
- Urea formation from EDCI decomposition.
- Racemization of chiral centers (if present).
Mitigation Strategies :
- Use HOBt or HOAt as additives to suppress urea byproducts.
- Maintain low temperatures (0–5°C) and short reaction times.
- Purify via acid-base extraction to remove EDCI residues .
Computational Modeling
Q. Q6: How can DFT calculations predict the reactivity of the nitro group in this compound?
Methodological Answer :
Model Setup :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate electrostatic potential (ESP) maps to identify electrophilic sites.
Nitro Group Reduction :
- Simulate reduction pathways (e.g., catalytic hydrogenation) using NBO analysis to track charge transfer.
- Compare activation energies for nitro-to-amine conversion (~25 kcal/mol in ethanol) .
Comparative Reactivity
Q. Q7: How does the 3-nitrophenyl substituent affect reactivity compared to other aryl groups?
Methodological Answer :
Electrophilic Aromatic Substitution (EAS) :
- The nitro group is meta-directing and deactivating.
- Compare with phenyl (neutral) and methoxyphenyl (activating) derivatives via Hammett σ constants (σₘ = 0.71 for NO₂).
Experimental Data :
- Nitration of the parent carbamate occurs at the ortho position (yield: 45%) due to steric hindrance from the tert-butyl group .
Advanced Purification
Q. Q8: What HPLC conditions are optimal for separating diastereomers of this compound?
Methodological Answer :
Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
Mobile Phase :
- Gradient: 20% acetonitrile/80% water (0.1% TFA) to 70% acetonitrile over 20 minutes.
Detection : UV at 280 nm (nitro group absorption).
Resolution : Achieve baseline separation (R > 1.5) for diastereomers with ∆tR ≈1.5 minutes .
Safety and Handling
Q. Q9: What safety protocols are critical when handling tert-butyl carbamates with nitro groups?
Methodological Answer :
Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
Storage : Keep in amber glass bottles at –20°C to prevent photodegradation.
Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Category D003) .
Data Contradiction Analysis
Q. Q10: How to resolve discrepancies in reported melting points for this compound?
Methodological Answer :
Verify Purity :
- Perform elemental analysis (C, H, N) and compare with theoretical values (e.g., C 57.14%, H 6.71%, N 13.33%).
- Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting point.
Crystalline Form :
- Polymorphs (e.g., Form I vs. Form II) can exhibit ∆mp ≈5–10°C. Characterize via PXRD .
Q. Tables
Q. Table 1: Synthesis Conditions
| Parameter | Value | Reference |
|---|---|---|
| Coupling Reagent | EDCI/HOBt | |
| Solvent | DCM/DMF | |
| Reaction Temperature | 25°C | |
| Yield After Purification | 60–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
